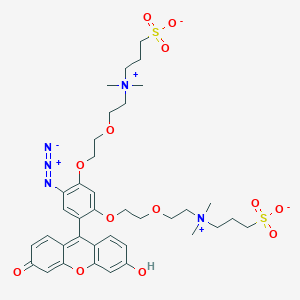![molecular formula C12H14N2O2S B6301116 Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3](/img/structure/B6301116.png)
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2231673-05-3 . It has a molecular weight of 251.33 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code of the compound is1S/C12H15N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6,17H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 251.33 . The compound should be stored at refrigerator temperatures . and 97% by different sources.科学的研究の応用
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in the development of drugs, as it has been shown to interact with various biological targets. It has also been used in the study of biochemistry, as it can be used to study the effects of small molecules on biological systems. Additionally, it has been used in the study of cell signaling pathways, as it can be used to modulate the activity of various proteins.
作用機序
The mechanism of action of methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then modulate the activity of those proteins. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with various proteins, enzymes, and other molecules in the cell. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.
実験室実験の利点と制限
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be synthesized in a relatively simple two-step process. However, the compound does have some limitations. For example, the compound is not very soluble in water and therefore must be used in aqueous solutions. Additionally, the compound has a relatively low bioavailability and therefore may not be as effective in vivo as it is in vitro.
将来の方向性
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has great potential for use in scientific research. In the future, researchers may be able to further characterize the compound and its interaction with various biological targets. Additionally, researchers may be able to develop new methods for synthesizing the compound and optimizing its activity. Furthermore, researchers may be able to develop new ways to deliver the compound to the target tissue, such as through the use of nanoparticles or liposomes. Finally, researchers may be able to develop new methods for studying the compound and its effects in vivo, such as through the use of animal models.
合成法
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate can be synthesized in a two-step process. The first step involves the synthesis of the thienopyrimidine core, while the second step involves the carboxylation of the core. The thienopyrimidine core is synthesized by reacting pyrimidine with thiophene in the presence of a base. The carboxylation of the core is then achieved by reacting the thienopyrimidine core with carbon dioxide and a catalyst. The resulting product is this compound.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCUDOTHRNTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)
![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)
![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)


